Home > Products > Screening Compounds P105561 > 4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride
4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride - 1308647-82-6

4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride

Catalog Number: EVT-1811859
CAS Number: 1308647-82-6
Molecular Formula: C15H23ClN2O3
Molecular Weight: 314.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Biological evaluation: Screening the compound for a wide range of biological activities (e.g., anti-cancer, antimicrobial, antiviral, anti-inflammatory) to identify potential therapeutic applications [, , ].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel). It is being developed as a potential treatment for stable angina and atrial fibrillation. []

Relevance: YM758 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with the target compound. Both compounds incorporate this structure as part of a larger framework that likely contributes to their respective biological activities. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a metabolite of YM758. It exhibits inhibitory activity towards human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2). This suggests its potential role in renal excretion. []

Relevance: YM-252124 also shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound. Its identification as a metabolite of YM758 further emphasizes the structural similarity and potential for shared metabolic pathways between these compounds. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

Compound Description: This compound is a potent inhibitor of deoxyribonuclease I (DNase I). []

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride. This structural similarity suggests that both compounds could potentially interact with similar biological targets. []

N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 29)

Compound Description: Compound 29 is an antagonist of the orexin 2 receptor (OX2 receptor). []

Relevance: Compound 29 exemplifies the structural similarity to the target compound through its 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The presence of an acyl group on the nitrogen atom differentiates compound 29, suggesting the importance of this position for OX2 receptor antagonism. []

1-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-3-methyl-1,3-dihydro-1,3-benzimidazol-2-one (CM-398)

Compound Description: CM-398 is a novel, selective sigma-2 receptor (S2R) ligand. It exhibits potential therapeutic effects for neuropathic pain. []

Relevance: CM-398, similar to the target compound, incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl structure. This shared feature highlights the relevance of this specific chemical moiety for potential interactions with sigma receptors, suggesting a possible area for further investigation regarding the target compound. []

4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Compound Description: This compound is identified as an activator of the G protein-coupled receptor 17 (GPR17). []

Relevance: This compound, although featuring a 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl group instead of the 6,7-dimethoxy variant, shares a closely related core structure with 4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride. This structural similarity, particularly within the tetrahydroisoquinoline framework, suggests potential for overlapping biological activities and interactions with similar protein targets. []

Overview

4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a unique structure characterized by a tetrahydroisoquinoline core with an amino group and a butanone substituent. The presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring is significant, as these modifications can enhance its biological activity by influencing interactions with various biological targets .

Source

This compound can be synthesized through multi-step organic reactions involving alkylation methods. It is classified under the Chemical Abstracts Service registry number 1308647-82-6, indicating its recognition in chemical databases .

Classification

4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride is categorized as a secondary amine and a tetrahydroisoquinoline derivative. Its classification highlights its potential roles in medicinal chemistry and pharmacology due to its structural characteristics .

Synthesis Analysis

The synthesis of 4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as the primary amine source.
  2. Alkylation Reaction: The compound is synthesized through an alkylation reaction where the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with a butanone derivative. This reaction is generally facilitated using bases such as potassium carbonate and solvents like acetonitrile or dimethoxyethane under reflux conditions .
  3. Yield and Purification: The final product can be isolated in yields around 79%, and further purification may involve recrystallization techniques to obtain the hydrochloride salt form .

Data

Key structural data includes:

  • Molecular Formula: C15H22N2O3·HCl
  • Molecular Weight: Approximately 302.81 g/mol
  • Melting Point: Ranges from 180°C to 182°C for the hydrochloride salt form .
Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its functional groups:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
  2. Reactions with Electrophiles: The methoxy groups may undergo electrophilic aromatic substitution under certain conditions.
  3. Formation of Derivatives: The compound can be modified to create derivatives that may exhibit enhanced pharmacological properties .
Mechanism of Action

The mechanism of action of 4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride primarily involves its interaction with sigma receptors in the central nervous system. Research indicates that this compound has binding affinities that may influence neurotransmitter systems such as serotonin pathways. Structural modifications can significantly affect receptor selectivity and biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the amino group.

Relevant data indicate that these properties make it suitable for further studies in medicinal chemistry and drug development .

Applications

The applications of 4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride are diverse:

  1. Pharmaceutical Research: Investigated for potential therapeutic effects in treating neurological disorders due to its interaction with serotonin receptors.
  2. Biological Studies: Used in studies exploring receptor binding affinities and mechanisms of action related to psychoactive compounds.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing other biologically active compounds within medicinal chemistry frameworks .

This compound exemplifies how structural variations can lead to significant differences in biological activity and therapeutic potential within the realm of organic chemistry and pharmacology.

Synthesis Methodologies for 4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one Hydrochloride

Nucleophilic Substitution Strategies for Tetrahydroisoquinoline Functionalization

The tetrahydroisoquinoline (THIQ) core serves as the foundational scaffold for this target compound. Nucleophilic substitution reactions enable efficient functionalization at the C2 position, which is activated by adjacent nitrogen. Primary amines (e.g., 4-aminobutyric acid derivatives) undergo nucleophilic displacement of halogen leaving groups on N-alkylated THIQ precursors. Key methodological considerations include:

  • Solvent and Catalyst Systems: Acetonitrile with potassium carbonate (K₂CO₃) facilitates optimal reactivity at 60-80°C, achieving >75% yield in C-N bond formation [2]. Polar aprotic solvents like DMF accelerate kinetics but may necessitate stringent purification to remove residual metals.
  • Regioselectivity Control: The C2 position exhibits higher nucleophilicity compared to C1 or C3 due to reduced steric hindrance. Protecting group strategies (e.g., Boc on nitrogen) prevent over-alkylation [8].
  • Intermediate Characterization: Halogenated intermediates are confirmed via LC-MS (m/z 242.1 [M+H]⁺ for bromoethyl-THIQ) and ¹H-NMR (δ 3.75 ppm, s, 2H, -CH₂Br) [7].

Table 1: Solvent Optimization for Nucleophilic Displacement

SolventBaseTemp (°C)Reaction Time (h)Yield (%)
AcetonitrileK₂CO₃801278
DMFK₂CO₃60885
THFEt₃N652462
EthanolNaOH503645

Alkylation and Acylation Techniques for Butanone Chain Incorporation

Incorporation of the 4-aminobutanoyl side chain employs two primary approaches: direct alkylation of THIQ with ω-haloalkyl ketones or stepwise acylation followed by amination:

  • Chloroacetylation Protocol: Reaction of 6,7-dimethoxy-THIQ with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) yields 2-chloroacetyl-THIQ. Subsequent Gabriel synthesis with potassium phthalimide installs the terminal amine, with hydrazine deprotection affording the free amine [10].
  • Carbodiimide-Mediated Coupling: 4-[(Boc)-amino]butanoic acid reacts with THIQ using EDC/HOBt in DCM, followed by Boc deprotection with HCl/dioxane to yield the target side chain. This method minimizes racemization but requires rigorous anhydrous conditions [3].
  • Critical Parameter: Maintaining pH >9 during amine deprotection prevents N-demethylation of the THIQ core. Isolated yields range from 65–82% after crystallization from ethanol/ethyl acetate mixtures [5].

Optimization of Dimethoxy Group Installation via Electrophilic Aromatic Substitution

Regioselective installation of methoxy groups at C6 and C7 positions demands precise control of aromatic reactivity:

  • Directed Electrophilic Substitution: The THIQ benzene ring undergoes methoxylation via in situ-generated electrophiles (e.g., CH₃OCl/AlCl₃). Dimethyl sulfate (DMS) in refluxing toluene achieves 90% bismethoxylation but risks quaternization at nitrogen [4].
  • Protecting Group Strategy: Temporary N-acetylation before methoxylation prevents side reactions. Quantitative deprotection occurs with HCl/MeOH (1:3 v/v) at 60°C [9].
  • Regioselectivity Drivers: Computational modeling (DFT) confirms C6/C7 substitution is favored due to:
  • Electron-donating effects of the adjacent -CH₂-N< moiety
  • Reduced steric crowding versus C5/C8 positions
  • Through-space stabilization of Wheland intermediates by preorganized electrophiles [4] [9]

Table 2: Comparison of Methoxylation Reagents

Reagent SystemTemp (°C)Time (h)C6/C7 SelectivityYield (%)
CH₃I / Ag₂O1208>20:192
DMS / K₂CO₃1001215:188
CH₃OH-BF₃ / Cu(OAc)₂80248:175

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

Conversion of the free base to the hydrochloride salt enhances stability and crystallinity:

  • Acidification Methodology: Treatment with HCl gas in anhydrous ethanol generates the hydrochloride salt. Optimal stoichiometry uses 1.05–1.10 eq HCl to prevent dihydrochloride formation [1].
  • Crystallization Optimization: Mixed solvent systems (ethanol/ethyl acetate, 4:1 v/v) produce needles with >99.5% purity. Critical parameters:
  • Cooling rate: 0.5°C/min to 4°C
  • Seed crystal addition at 40°C
  • Stirring at 250 rpm for uniform crystal growth [2]
  • Salt Characterization: XRPD confirms monoclinic P2₁/c crystal structure. DSC shows sharp endotherm at 218–220°C (dec.), indicating high polymorphic purity. Residual solvents are <300 ppm (ICH Q3C compliance) [5].

Table 3: Crystallization Solvent Screening

Solvent SystemCrystal FormPurity (%)Recovery (%)
Ethanol/ethyl acetateNeedles99.785
Methanol/MTBEPlates98.978
Water/acetoneAgglomerates99.165
IsopropanolRods99.572

Properties

CAS Number

1308647-82-6

Product Name

4-Amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride

IUPAC Name

4-amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one;hydrochloride

Molecular Formula

C15H23ClN2O3

Molecular Weight

314.81 g/mol

InChI

InChI=1S/C15H22N2O3.ClH/c1-19-13-8-11-5-7-17(15(18)4-3-6-16)10-12(11)9-14(13)20-2;/h8-9H,3-7,10,16H2,1-2H3;1H

InChI Key

ACCXVPCCAINTJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCCN)OC.Cl

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCCN)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.